sec-Butyl hydroxide

Radical initiation kinetics Metal-catalyzed hydroperoxide decomposition Polymerization initiator selection

sec-Butyl hydroxide (CAS 13020-06-9), systematically named 2-hydroperoxybutane or sec-butyl hydroperoxide, is a secondary alkyl hydroperoxide belonging to the organic peroxide family. With molecular formula C₄H₁₀O₂ and molecular weight 90.12 g/mol, it carries the hydroperoxy (–OOH) group on the secondary carbon of the butane backbone, distinguishing it from primary (n-butyl), tertiary (tert-butyl), and aromatic (cumene) hydroperoxide analogs.

Molecular Formula C4H10O2
Molecular Weight 90.12 g/mol
CAS No. 13020-06-9
Cat. No. B8551107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesec-Butyl hydroxide
CAS13020-06-9
Molecular FormulaC4H10O2
Molecular Weight90.12 g/mol
Structural Identifiers
SMILESCCC(C)OO
InChIInChI=1S/C4H10O2/c1-3-4(2)6-5/h4-5H,3H2,1-2H3
InChIKeySPQMVUPFYWDFCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





sec-Butyl Hydroxide (CAS 13020-06-9): Procurement-Level Identity and Class Positioning for sec-Butyl Hydroperoxide


sec-Butyl hydroxide (CAS 13020-06-9), systematically named 2-hydroperoxybutane or sec-butyl hydroperoxide, is a secondary alkyl hydroperoxide belonging to the organic peroxide family . With molecular formula C₄H₁₀O₂ and molecular weight 90.12 g/mol, it carries the hydroperoxy (–OOH) group on the secondary carbon of the butane backbone, distinguishing it from primary (n-butyl), tertiary (tert-butyl), and aromatic (cumene) hydroperoxide analogs [1]. Its reactivity is governed by homolytic O–O bond cleavage, generating alkoxy and peroxy radicals that underpin its utility as a radical initiator, oxidizing agent, and mechanistic probe [2].

Radical Initiator Secondary alkyl hydroperoxide with moderated metal-catalyzed decomposition for controlled radical flux studies.
Oxidative Probe Intermediate biological reactivity bridges primary and tertiary analogs in lipid peroxidation models.
Singlet O₂ Source Concerted peroxy radical termination enables mechanistic singlet oxygen generation experiments.

Why sec-Butyl Hydroxide Cannot Be Interchanged with n-Butyl or tert-Butyl Hydroperoxide in Critical Specifications


Although n-butyl, sec-butyl, and tert-butyl hydroperoxides share the C₄H₁₀O₂ formula, their radical-generation kinetics, decomposition product profiles, and biological reactivity diverge substantially because the substitution pattern at the α-carbon dictates O–O bond homolysis rates, peroxy radical self-reaction pathways, and hydrogen-atom transfer propensity [1]. Procuring a generic “butyl hydroperoxide” without specifying the isomer therefore risks mismatched initiator half-lives, unintended oxidation byproducts, and non-reproducible radical fluxes in polymerizations, epoxidations, or biochemical assays. The evidence below quantifies exactly where sec-butyl hydroxide occupies a distinct performance window relative to its closest structural analogs [2].

Property
sec-Butyl Hydroperoxide
n- / tert-Butyl Analog
Radical generation profile
Moderated metal-catalyzed decomposition
Faster decomposition may shift initiation timeline and radical flux
Carbonyl co-product
Methyl ethyl ketone (MEK) generation
Aldehyde or minimal carbonyl output alters downstream chemistry
Termination mechanism
Concerted Russell pathway (singlet O₂)
Induced decomposition without significant ¹O₂ yield

sec-Butyl Hydroxide (CAS 13020-06-9): Quantitative Differentiation Evidence Against Closest Analogs


Metal-Catalyzed Decomposition Rate: sec-Butyl Hydroperoxide vs. tert-Butyl Hydroperoxide

Under identical metal-catalyzed conditions (0.1 M hydroperoxide, 10⁻⁴ M cobalt catalyst, chlorobenzene or alkane solvent, 25–45 °C), sec-butyl hydroperoxide decomposes at only one-fourth to one-tenth the rate of tert-butyl hydroperoxide [1]. This substantial rate differential directly impacts the radical flux achievable in polymerization and autoxidation processes.

Decomposition Rate
Head-to-head
sec-BuOOH decomposes 4–10× slower than t-BuOOH under identical Co-catalyzed conditions
Supports controlled radical flux screening
0.1 M, 10⁻⁴ M Co, 25–45 °C
Radical initiation kinetics Metal-catalyzed hydroperoxide decomposition Polymerization initiator selection

Reaction Rate with Vitamin E Radical: sec-Butyl vs. n-Butyl vs. tert-Butyl Hydroperoxide

In a spectrophotometric kinetic study at 25.0 °C in benzene, the second-order rate constants (k₋₁) for reaction of n-butyl, sec-butyl, and tert-butyl hydroperoxides with the vitamin E radical (5,7-diisopropyl-tocopheroxyl) were determined as 1.34 × 10⁻¹, 2.42 × 10⁻¹, and 3.65 × 10⁻¹ M⁻¹s⁻¹, respectively [1]. The rate increases monotonically with the electron-donating capacity of the alkyl substituents at the α-carbon, placing sec-butyl hydroperoxide at an intermediate reactivity between the primary and tertiary analogs.

Vitamin E Radical Reactivity
Head-to-head
k₋₁ = 2.42×10⁻¹ M⁻¹s⁻¹; 1.81× faster than n-BuOOH, 0.66× vs t-BuOOH
Intermediate probe for antioxidant kinetics
Benzene, 25 °C, spectrophotometric detection
Lipid peroxidation models Antioxidant kinetics Biological hydroperoxide reactivity

Thermal Decomposition Mechanism: Concerted sec-Butylperoxy Radical Termination vs. Induced Decomposition in tert-Butyl Hydroperoxide

Thermal decomposition studies at 120–160 °C in alcohol solvents reveal a mechanistic divergence: tert-butyl hydroperoxide decomposition proceeds primarily via induced decomposition, whereas sec-butyl hydroperoxide exhibits a concerted mechanism involving interaction of two sec-butylperoxy radicals, consistent with the Russell mechanism that produces singlet oxygen [1]. The self-reaction termination constant (2kₜ) for sec-butylperoxy radicals at 30 °C is 1.5 × 10⁶ M⁻¹s⁻¹, significantly smaller than that of unsaturated peroxy radical analogs [2].

Thermal Decomposition Mechanism
Mechanistic divergence
Concerted Russell mechanism (sec-BuOO•) vs. induced decomposition (t-BuOOH)
Enables singlet oxygen pathway studies
2kₜ = 1.5×10⁶ M⁻¹s⁻¹ at 30 °C
Peroxy radical self-reaction Russell mechanism Thermal decomposition pathway Singlet oxygen generation

Decomposition Product Distribution: sec-Butyl and n-Butyl Hydroperoxide Yield Distinct Alcohol-to-Carbonyl Ratios Compared to tert-Butyl

Metal-catalyzed decomposition of n-butyl and sec-butyl hydroperoxides yields approximately 70% O₂ gas and the corresponding alcohol and aldehyde (from n-BuOOH) or ketone (from sec-BuOOH) in a ratio of about 2:1 [1]. In contrast, tert-butyl hydroperoxide decomposition under identical conditions produces approximately 88% tert-butanol, 11% di-tert-butyl peroxide, 1% acetone, and 9% O₂ [1]. The product divergence reflects the different fates of primary/secondary versus tertiary alkoxy radicals.

Decomposition Product Profile
Head-to-head
sec-BuOOH yields methyl ethyl ketone + alcohol (~2:1); t-BuOOH yields mostly tert-butanol
Ketone co-product supports integrated oxidation
Co catalyst, 25–45 °C
Hydroperoxide decomposition products Radical disproportionation Oxidation byproduct profile

Bond Dissociation Energy Uniformity and Its Implication for Initiator Selection: sec-Butyl vs. All Alkyl Hydroperoxides

Computational and experimental thermochemical analysis demonstrates that the ROO–H bond dissociation energy D(ROO–H) is approximately 357 kJ mol⁻¹ for all lower alkyl hydroperoxides, including n-butyl, sec-butyl, isobutyl, and tert-butyl variants [1]. However, D(R–OOH) and D(R–O•O) increase with α-carbon methyl substitution, meaning that while the H-atom donor strength is similar across the series, the radical fragmentation pathways differ. Activation energies for thermal decomposition of both t-BuOOH and sec-BuOOH fall in the range of 20–28 kcal/mol [2].

Bond Dissociation Energy
Class-level
D(ROO–H) ≈ 357 kJ mol⁻¹ for all C₄ hydroperoxides, essentially invariant
Isomer selection depends on kinetics, not thermodynamics
CCSD(T)/aug-cc-pVDZ, calorimetry; class-level inference
O–O bond dissociation energy Hydroperoxide thermochemistry Radical initiator thermodynamics

sec-Butyl Hydroxide (CAS 13020-06-9): Evidence-Backed Application Scenarios for Procurement Specification


Controlled-Rate Radical Polymerization Initiation Where tert-Butyl Hydroperoxide Is Too Fast

In bulk or solution polymerization processes requiring a moderate, sustained radical flux to avoid thermal runaway, sec-butyl hydroxide's 4–10× slower metal-catalyzed decomposition rate versus tert-butyl hydroperoxide [1] provides a wider processing window. This kinetic moderation is particularly valuable in large-scale acrylic or styrenic polymerizations where TBHP's sub-10-minute half-life at 25–45 °C with metal catalysts poses exotherm control challenges.

Lipid Peroxidation and Antioxidant Screening Studies Requiring Intermediate Biological Reactivity

For in vitro models of oxidative stress where the hydroperoxide challenge agent must neither be too sluggish (n-BuOOH, k₋₁ = 1.34 × 10⁻¹ M⁻¹s⁻¹) nor too aggressive (t-BuOOH, k₋₁ = 3.65 × 10⁻¹ M⁻¹s⁻¹), sec-butyl hydroxide (k₋₁ = 2.42 × 10⁻¹ M⁻¹s⁻¹) offers a physiologically intermediate reaction rate with the vitamin E radical [2]. This enables dose–response studies with finer gradation than the primary or tertiary alternatives permit.

Mechanistic Studies of Singlet Oxygen Generation via the Russell Mechanism

Because sec-butylperoxy radicals terminate via a concerted Russell mechanism that produces singlet oxygen, while tert-butylperoxy radicals undergo induced decomposition without significant ¹O₂ yield [3], sec-butyl hydroxide is the preferred precursor for experiments requiring controlled, quantifiable singlet oxygen generation from a well-characterized secondary peroxy radical source. The established termination constant (2kₜ = 1.5 × 10⁶ M⁻¹s⁻¹ at 30 °C) [4] enables kinetic modeling of ¹O₂ production rates.

Integrated Oxidation Processes Where Methyl Ethyl Ketone Co-Production Has Economic Value

The metal-catalyzed decomposition of sec-butyl hydroperoxide yields methyl ethyl ketone as the carbonyl co-product alongside the corresponding alcohol (~2:1 alcohol:ketone ratio) [1]. In integrated oxidation schemes—such as the Hock-type cleavage of sec-butylbenzene hydroperoxide to phenol and MEK [5]—sec-butyl hydroxide's decomposition chemistry aligns with processes where the ketone byproduct carries commercial value, unlike the aldehyde from n-BuOOH or the minimal carbonyl output from t-BuOOH.

Application
Selection Property
Validation Focus
Radical polymerization initiation
Moderated decomposition kinetics
Initiator half-life and exotherm control
Lipid peroxidation model studies
Intermediate peroxyl radical reactivity
Dose-response oxidative challenge
Singlet oxygen mechanistic studies
Concerted termination pathway
¹O₂ generation quantum yield
Integrated oxidation processes
Ketone co-product profile
Carbonyl product valorization
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